molecular formula C7H5Cl2F2NO B1447430 2,3-Dichloro-6-(difluoromethoxy)aniline CAS No. 1807183-95-4

2,3-Dichloro-6-(difluoromethoxy)aniline

Cat. No.: B1447430
CAS No.: 1807183-95-4
M. Wt: 228.02 g/mol
InChI Key: ADDKMYGAKQUFMK-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-dichloroaniline with difluoromethyl ether under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of 2,3-Dichloro-6-(difluoromethoxy)aniline may involve large-scale chlorination processes followed by purification steps to isolate the compound. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,3-dichloro-6-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(13-7(10)11)6(12)5(3)9/h1-2,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDKMYGAKQUFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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